molecular formula C11H11F2NO2 B1488860 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one CAS No. 1856612-79-7

1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one

Cat. No.: B1488860
CAS No.: 1856612-79-7
M. Wt: 227.21 g/mol
InChI Key: KBYNZRDWYZUNPX-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one is a chemical compound with the molecular formula C₁₄H₁₄F₂NO₂. It is characterized by the presence of a difluorophenyl group and a hydroxyazetidinyl moiety, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Condensation Reaction: The compound can be prepared by condensing 2,4-difluorophenylacetic acid with 3-hydroxyazetidine in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Reduction Reaction: Another method involves the reduction of 1-(2,4-difluorophenyl)-2-(3-oxoazetidin-1-yl)ethan-1-one using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can occur, especially with halogenated derivatives of the compound.

Common Reagents and Conditions:

  • Oxidation: KMnO₄, CrO₃, in acidic or neutral conditions.

  • Reduction: LiAlH₄, NaBH₄, in anhydrous ether or THF.

  • Substitution: Halogenated derivatives, in polar aprotic solvents like DMF or DMSO.

Major Products Formed:

  • Oxidation: Carboxylic acids or ketones.

  • Reduction: Alcohols or amines.

  • Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It serves as a building block for the development of bioactive compounds, potentially useful in drug discovery.

  • Medicine: The compound and its derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties.

  • Industry: It is utilized in the production of advanced materials and polymers, contributing to the development of new technologies.

Mechanism of Action

The mechanism by which 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one exerts its effects involves interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

  • 2,4-Difluorophenol: Similar in structure but lacks the azetidinyl group.

  • 3-Hydroxyazetidine: Similar in structure but lacks the difluorophenyl group.

  • 1-(2,4-Difluorophenyl)ethan-1-one: Similar but without the hydroxyazetidinyl group.

Uniqueness: 1-(2,4-Difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one stands out due to its combination of difluorophenyl and hydroxyazetidinyl groups, which confer unique chemical and biological properties not found in its similar compounds.

Properties

IUPAC Name

1-(2,4-difluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO2/c12-7-1-2-9(10(13)3-7)11(16)6-14-4-8(15)5-14/h1-3,8,15H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYNZRDWYZUNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)C2=C(C=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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